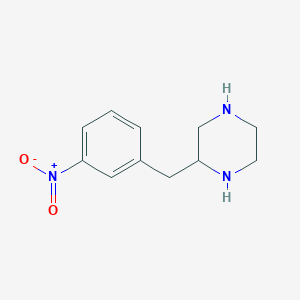

2-(3-Nitro-benzyl)-piperazine

Description

2-(3-Nitro-benzyl)-piperazine is a benzyl-substituted piperazine derivative characterized by a nitro (-NO₂) group at the meta position of the benzyl moiety. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms at opposite positions, serves as a versatile scaffold in medicinal chemistry due to its ability to modulate pharmacokinetic properties and engage in hydrogen bonding or electrostatic interactions with biological targets . The nitro group introduces strong electron-withdrawing effects, which may influence electronic distribution, solubility, metabolic stability, and target binding compared to other benzylpiperazine derivatives .

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-[(3-nitrophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-3-1-2-9(7-11)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2 |

InChI Key |

RPRBXYSWQDMCKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Nitro-benzyl)-piperazine typically involves the reaction of ®-2-chloromethyl-3-nitrobenzene with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: ®-2-chloromethyl-3-nitrobenzene and piperazine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 50-80°C. A base such as triethylamine may be added to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure ®-2-(3-Nitro-benzyl)-piperazine.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Nitro-benzyl)-piperazine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Nitro-benzyl)-piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: ®-2-(3-Amino-benzyl)-piperazine.

Substitution: Various substituted benzyl-piperazine derivatives.

Oxidation: Oxidized derivatives of ®-2-(3-Nitro-benzyl)-piperazine.

Scientific Research Applications

®-2-(3-Nitro-benzyl)-piperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(3-Nitro-benzyl)-piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Structural Classification of Piperazine Analogues

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., N-benzylpiperazine (BZP), 1-(4-fluorobenzyl)piperazine (pFBP)) and phenylpiperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine (TFMPP)) . 2-(3-Nitro-benzyl)-piperazine belongs to the benzylpiperazine subclass. Key structural variations among analogues include:

- Substituent type: Electron-withdrawing (e.g., -NO₂, -CF₃) vs. electron-donating (e.g., -OCH₃, -CH₃) groups.

- Substituent position : Meta (3-) vs. para (4-) positions on the benzyl/phenyl ring.

- Linker modifications : Ethylene/methylene spacers between piperazine and other pharmacophores .

Antiviral and Antitumor Activity

- Piperazine position and substitution: In SARS-CoV-2 PLpro inhibitors, 4-methylpiperazine derivatives showed superior activity (IC₅₀ < 0.015 μM) compared to 2- or 3-methyl analogues.

- Antitumor chalcone derivatives : Piperazine-linked compounds (e.g., compounds 8 , 9 , 11 ) demonstrated potent antitumor activity. The nitro group’s electron-withdrawing nature could enhance electrophilic interactions with DNA or enzymes, though direct evidence for this compound is lacking .

Neuroreceptor Affinity

- Dopamine D2/D3 receptor selectivity : Substitution at the piperazine ring (e.g., methoxy or fluoroethoxy groups) increased D2 selectivity by 60-fold in aripiprazole analogues. The nitro-benzyl group may similarly influence receptor binding but could reduce solubility due to increased hydrophobicity .

Metabolic Stability

- Piperazine rings are metabolic hotspots, prone to deethylation or oxidation. The nitro group may slow metabolism compared to methyl or hydroxyalkyl substituents, as seen in fluoroquinolones where piperazine oxidation by MnO₂ was mitigated by electron-withdrawing groups .

Physicochemical Properties

- Solubility : Piperazine derivatives with ethylene spacers (e.g., compound 8ac ) exhibited high aqueous solubility (80 μM at pH 2.0–6.5). Direct attachment of bulky groups (e.g., nitro-benzyl) reduces solubility (<20 μM) due to hydrophobic effects .

Comparative Data Table

Key Advantages and Limitations

- Advantages: The nitro group may enhance metabolic stability and target binding via electron-withdrawing effects . Potential for selective neuroreceptor modulation compared to methyl or hydroxyalkyl analogues .

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.